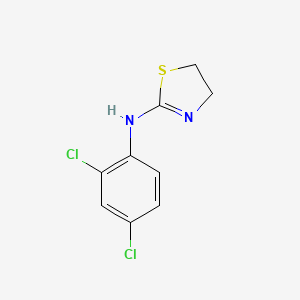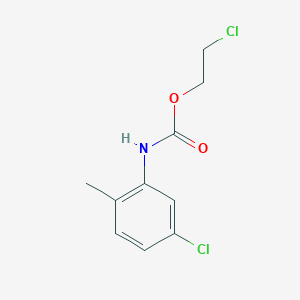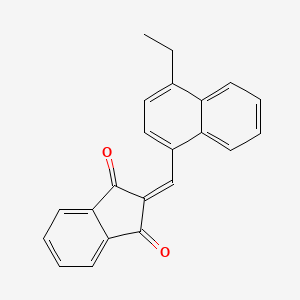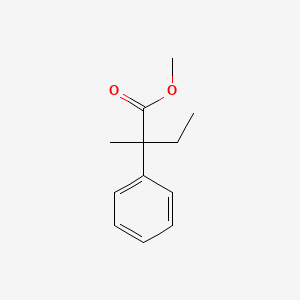
Oxirane-2-carbonitrile, 2,3,3-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenylacrylonitrile epoxide: is an organic compound with the molecular formula C21H15NO It is known for its unique chemical structure, which includes an epoxide group attached to a triphenylacrylonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method for preparing epoxides, including triphenylacrylonitrile epoxide, is the epoxidation of alkenes using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (MCPBA) or peroxyacetic acid. .
Intramolecular SN2 Reactions: Another method involves the formation of epoxides from halohydrins through intramolecular SN2 reactions.
Industrial Production Methods: Industrial production of triphenylacrylonitrile epoxide may involve large-scale epoxidation processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of environmentally friendly oxidants such as hydrogen peroxide is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Triphenylacrylonitrile epoxide can undergo oxidation reactions, where the epoxide ring is opened to form diols or other oxidized products.
Reduction: Reduction reactions can convert the epoxide group into alcohols or other reduced forms.
Substitution: The epoxide ring can be opened by nucleophiles in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxycarboxylic acids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as water, alcohols, or amines can open the epoxide ring under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while substitution with alcohols can produce alkoxy alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: Triphenylacrylonitrile epoxide is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Its unique structure allows for the creation of materials with specific properties, such as fluorescence and mechanochromism .
Biology and Medicine: In biological research, triphenylacrylonitrile epoxide derivatives are studied for their potential as fluorescent probes and sensors. These compounds can be used to detect changes in the environment or to monitor biological processes .
Industry: In industrial applications, triphenylacrylonitrile epoxide is used in the development of advanced materials, including coatings, adhesives, and electronic components. Its ability to undergo various chemical reactions makes it a versatile compound for creating materials with tailored properties .
Wirkmechanismus
The mechanism of action of triphenylacrylonitrile epoxide involves its ability to undergo ring-opening reactions, which can lead to the formation of various products depending on the reaction conditions. The epoxide ring is highly strained, making it susceptible to nucleophilic attack. This property is exploited in many of its applications, where the ring-opening reaction is used to create new chemical bonds and structures .
Vergleich Mit ähnlichen Verbindungen
Triphenylacrylonitrile: This compound is similar in structure but lacks the epoxide group.
Cedrene Epoxide: Another epoxide compound used in organic synthesis and industrial applications.
Methoxypolyethylene Epoxide: Used in the development of advanced materials and coatings.
Uniqueness: Triphenylacrylonitrile epoxide is unique due to its combination of the triphenylacrylonitrile moiety and the epoxide group. This combination provides it with distinctive chemical reactivity and properties, making it valuable in various fields of research and industry .
Eigenschaften
CAS-Nummer |
7136-23-4 |
|---|---|
Molekularformel |
C21H15NO |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
2,3,3-triphenyloxirane-2-carbonitrile |
InChI |
InChI=1S/C21H15NO/c22-16-20(17-10-4-1-5-11-17)21(23-20,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |
InChI-Schlüssel |
JAJRCAWRXJTAKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]-](/img/structure/B11958406.png)
![1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone](/img/structure/B11958408.png)




![8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11958425.png)




![3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide](/img/structure/B11958459.png)
